molecular formula C17H18O3 B404189 3,5-Dimethylphenyl 2-ethoxybenzoate

3,5-Dimethylphenyl 2-ethoxybenzoate

Cat. No.: B404189
M. Wt: 270.32g/mol
InChI Key: JYIIIVWWPKLWFR-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 2-ethoxybenzoate is an ester derivative of 2-ethoxybenzoic acid, featuring a 3,5-dimethylphenyl group as the esterifying alcohol. This compound is structurally characterized by the ethoxy group at the 2-position of the benzoate ring and two methyl substituents at the 3,5-positions of the phenyl moiety.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32g/mol

IUPAC Name

(3,5-dimethylphenyl) 2-ethoxybenzoate

InChI

InChI=1S/C17H18O3/c1-4-19-16-8-6-5-7-15(16)17(18)20-14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3

InChI Key

JYIIIVWWPKLWFR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC(=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Contains a 3,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide backbone.
  • Key Properties : Demonstrates high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts .
  • Comparison : The 3,5-dimethylphenyl group enhances lipophilicity and electron-withdrawing effects, crucial for binding to photosystem II. The ethoxy group in this compound may similarly influence electron density but likely reduces hydrogen-bonding capacity compared to the hydroxynaphthalene-carboxamide.

Methyl 2-formyl-3,5-dimethoxybenzoate

  • Structure : Features methoxy groups at the 3,5-positions and a formyl group at the 2-position of the benzoate ring .
  • Key Properties : Used in synthesizing bioactive hydrazones with antibacterial and herbicidal activities .

N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

  • Structure : Differs by fluorine substituents instead of methyl groups.
  • Key Properties : Comparable PET-inhibiting activity (IC50 ~10 µM) to the dimethylphenyl analogue .
  • Comparison : Fluorine’s strong electron-withdrawing nature enhances binding affinity, whereas methyl groups in this compound may prioritize lipophilicity over electronic effects.

Poly(arylene ether sulfone)s (PAES) with 3,5-Dimethylphenyl Pendants

  • Structure : Polymers incorporating 3,5-dimethylphenyl groups as side chains .
  • Key Properties : Hydroxide conductivity up to 49.8 mS cm⁻¹ at 80°C, attributed to dense benzyl-type quaternary ammonium pendants .

Physicochemical Properties

Lipophilicity and Solubility

  • This compound : The ethoxy group increases polarity relative to purely alkyl-substituted benzoates (e.g., methyl or ethyl esters), but the 3,5-dimethylphenyl group enhances hydrophobicity.
  • Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate (Metsulfuron methyl ester): A sulfonylurea herbicide with methoxy and triazine substituents . Its higher water solubility (due to sulfonyl and triazine groups) contrasts with the lipophilic profile of this compound.

Data Table: Key Comparative Properties

Compound Name Substituents Key Properties/Applications Reference ID
This compound 2-ethoxy, 3,5-dimethylphenyl Potential agrochemical applications
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl, hydroxynaphthalene PET inhibition (IC50 ~10 µM)
Methyl 2-formyl-3,5-dimethoxybenzoate 3,5-dimethoxy, 2-formyl Precursor for bioactive hydrazones
PAES with 3,5-dimethylphenyl pendants Polymer with dimethylphenyl groups Hydroxide conductivity (49.8 mS cm⁻¹)

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